molecular formula C22H22N2O3S B250715 N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B250715
M. Wt: 394.5 g/mol
InChI Key: BHBMNCYJWCHONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as ITSA-1, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses.

Mechanism of Action

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activation of TBK1 by binding to its kinase domain. TBK1 is a serine/threonine kinase that is involved in the regulation of innate immune responses. It phosphorylates various proteins involved in the innate immune signaling pathway, leading to the production of pro-inflammatory cytokines and interferons. By inhibiting TBK1 activation, this compound reduces the production of pro-inflammatory cytokines and interferons, thereby suppressing the innate immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and interferons in various cell lines and animal models. It has also been shown to reduce the severity of inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for TBK1, making it an ideal tool for studying the role of TBK1 in various biological processes. However, this compound also has some limitations. It is not a specific inhibitor of TBK1 and can also inhibit other kinases such as IKKε. Therefore, it is important to use appropriate controls and assays to ensure the specificity of this compound for TBK1.

Future Directions

There are several future directions for the study of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. TBK1 activation has been implicated in the pathogenesis of these diseases, and this compound has been shown to inhibit TBK1 activation and reduce neuroinflammation in animal models. Another potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce the severity of inflammation in animal models of these diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential off-target effects.

Synthesis Methods

The synthesis method of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylthiourea to form the desired product. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activation of TBK1, which is involved in the regulation of innate immune responses. TBK1 activation has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-15(2)14-27-19-10-8-16(9-11-19)21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-28-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

BHBMNCYJWCHONY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.